molecular formula C13H7N3O B11991669 5-((2-Furylmethylene)amino)isophthalonitrile CAS No. 303095-02-5

5-((2-Furylmethylene)amino)isophthalonitrile

Cat. No.: B11991669
CAS No.: 303095-02-5
M. Wt: 221.21 g/mol
InChI Key: WCXXVALIRSYZLT-UHFFFAOYSA-N
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Description

5-((2-Furylmethylene)amino)isophthalonitrile is an organic compound with the molecular formula C13H7N3O It is characterized by the presence of a furylmethylene group attached to an amino group, which is further connected to an isophthalonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Furylmethylene)amino)isophthalonitrile typically involves the condensation reaction between 2-furylmethyleneamine and isophthalonitrile. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Furylmethyleneamine+IsophthalonitrileThis compound\text{2-Furylmethyleneamine} + \text{Isophthalonitrile} \rightarrow \text{this compound} 2-Furylmethyleneamine+Isophthalonitrile→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((2-Furylmethylene)amino)isophthalonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

5-((2-Furylmethylene)amino)isophthalonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-((2-Furylmethylene)amino)isophthalonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-((2-Furylmethylene)amino)phthalonitrile
  • 5-((2-Furylmethylene)amino)terephthalonitrile
  • 5-((2-Furylmethylene)amino)benzene-1,3-dicarbonitrile

Uniqueness

5-((2-Furylmethylene)amino)isophthalonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a furylmethylene group with an isophthalonitrile core makes it particularly interesting for various research applications.

Properties

CAS No.

303095-02-5

Molecular Formula

C13H7N3O

Molecular Weight

221.21 g/mol

IUPAC Name

5-(furan-2-ylmethylideneamino)benzene-1,3-dicarbonitrile

InChI

InChI=1S/C13H7N3O/c14-7-10-4-11(8-15)6-12(5-10)16-9-13-2-1-3-17-13/h1-6,9H

InChI Key

WCXXVALIRSYZLT-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=NC2=CC(=CC(=C2)C#N)C#N

Origin of Product

United States

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